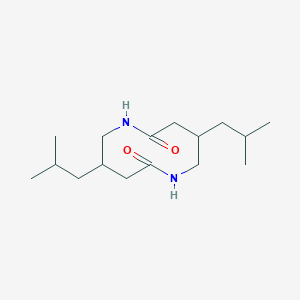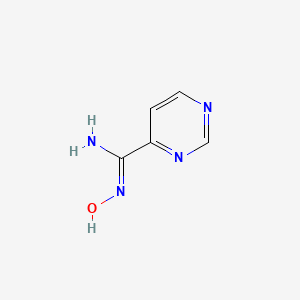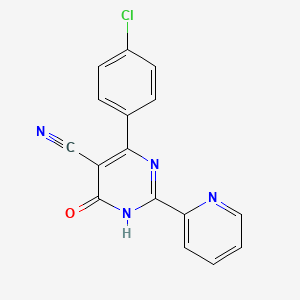
N-(3,5-Dichlorobenzyl)-4-propoxyaniline
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “N-(3,5-Dichlorobenzyl)-4-propoxyaniline” were not found, there are related compounds that have been synthesized. For instance, N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, a 2-aminothiazole derivative, has been synthesized and studied for its effects on Mycobacterium tuberculosis energetics . Another compound, 3,4-Dichloro-N-(3,5-dichlorobenzyl)benzenesulfonamide, was synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .
Wissenschaftliche Forschungsanwendungen
Dendritic Melamine-Based Materials
- Design and Synthesis of Novel Dendrimers : Research on the design, synthesis, and structure of novel G-2 melamine-based dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit demonstrates the potential for creating materials with unique supramolecular behaviors and self-assembly properties. These dendrimers show promise for applications in nanotechnology and materials science due to their ability to self-assemble into homogeneously packed spherical nano-aggregates (Morar et al., 2018).
Photocatalysis
- Titanium Dioxide Photocatalyzed Degradation : The study on titanium dioxide photocatalyzed degradation of anilides, including N-(3,4-dichlorophenyl)propanamide, highlights the potential of aniline derivatives in environmental remediation. This research could provide insights into the degradation pathways and environmental impacts of similar compounds, including N-(3,5-Dichlorobenzyl)-4-propoxyaniline (Sturini et al., 1997).
Electrochemical Synthesis
- Electrochemical N-N Bond Formation : Insights into the mechanism of anodic N-N bond formation by dehydrogenative coupling demonstrate the electrochemical synthesis potential of aniline derivatives. This method offers a safe and sustainable approach to accessing medicinally relevant structures, which may apply to the synthesis of related compounds (Gieshoff et al., 2017).
Catalytic Applications
- Palladium-Catalyzed C–N Cross-Coupling Reactions : The review of Pd-catalyzed N-arylation reactions for the synthesis of anilines and aniline derivatives underscores the significance of such compounds in the synthesis of heterocycles, natural products, and medicinally relevant compounds. This catalytic method's versatility and efficiency could suggest similar applications for N-(3,5-Dichlorobenzyl)-4-propoxyaniline in chemical synthesis (Ruiz-Castillo & Buchwald, 2016).
Eigenschaften
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]-4-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO/c1-2-7-20-16-5-3-15(4-6-16)19-11-12-8-13(17)10-14(18)9-12/h3-6,8-10,19H,2,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPDLBSTRUUXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-Dichlorobenzyl)-4-propoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1437756.png)

![5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin](/img/structure/B1437761.png)

![3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1437764.png)
![6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437765.png)

![Methyl 3-[(2-methoxyethyl)amino]propanoate](/img/structure/B1437768.png)

![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B1437771.png)
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1437772.png)